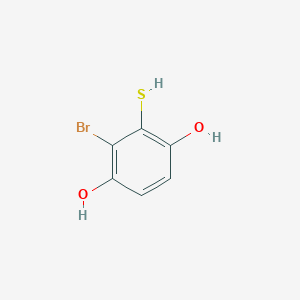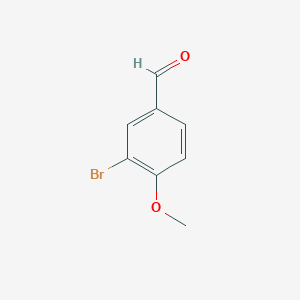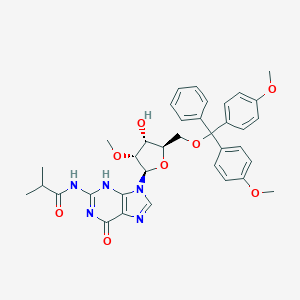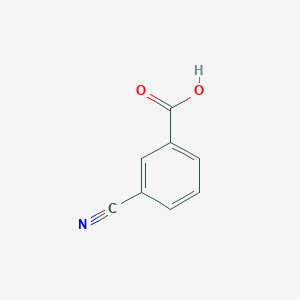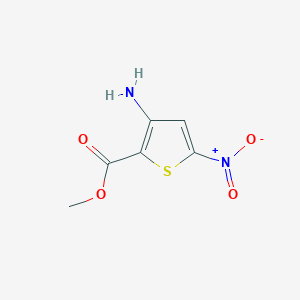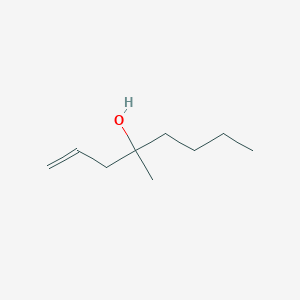
1-Octen-4-ol, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octen-4-ol, 4-methyl- is a naturally occurring compound that belongs to the family of mushroom aroma compounds. It is commonly found in various types of mushrooms, such as shiitake, oyster, and chanterelle. Apart from its aroma, this compound has gained significant attention in scientific research due to its potential applications in various fields, including food, agriculture, and medicine.
Mécanisme D'action
The mechanism of action of 1-Octen-4-ol, 4-methyl- is not fully understood. However, studies have suggested that it may exert its antimicrobial effects by disrupting the cell membrane of microorganisms. It has also been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Octen-4-ol, 4-methyl- has various biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may reduce inflammation in the body. Additionally, this compound has been shown to have analgesic properties, which may reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Octen-4-ol, 4-methyl- in lab experiments is that it is a naturally occurring compound, which makes it a safer alternative to synthetic compounds. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for the study of 1-Octen-4-ol, 4-methyl-. One direction is to investigate its potential use as a natural pesticide in agriculture. Another direction is to investigate its potential use as a flavor enhancer in food products. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential use in medicine.
Conclusion:
In conclusion, 1-Octen-4-ol, 4-methyl- is a naturally occurring compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 1-Octen-4-ol, 4-methyl- can be achieved through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the reaction between 1-octene and formaldehyde in the presence of a catalyst. Microbial fermentation involves the use of microorganisms, such as yeasts and fungi, to produce the compound. Extraction from natural sources involves the isolation of the compound from mushrooms or other natural sources.
Applications De Recherche Scientifique
The potential applications of 1-Octen-4-ol, 4-methyl- in scientific research are vast. It has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a flavor enhancer in food products. Additionally, this compound has been studied for its potential use in agriculture as a natural pesticide.
Propriétés
Numéro CAS |
62108-06-9 |
|---|---|
Nom du produit |
1-Octen-4-ol, 4-methyl- |
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
4-methyloct-1-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-4-6-8-9(3,10)7-5-2/h5,10H,2,4,6-8H2,1,3H3 |
Clé InChI |
IHBUZZYYHXJOSE-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(CC=C)O |
SMILES canonique |
CCCCC(C)(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




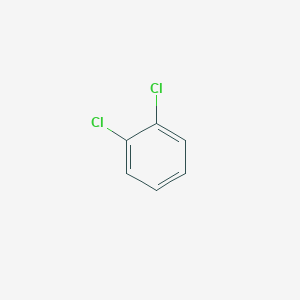
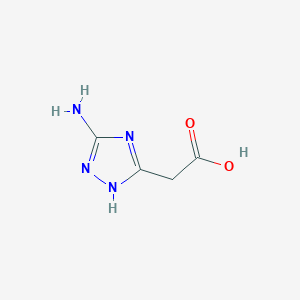
![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
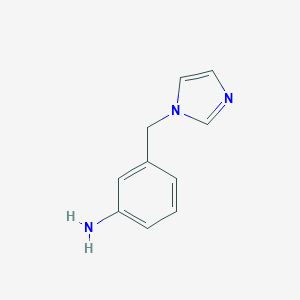
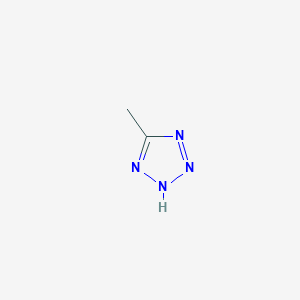
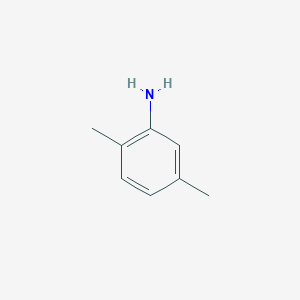
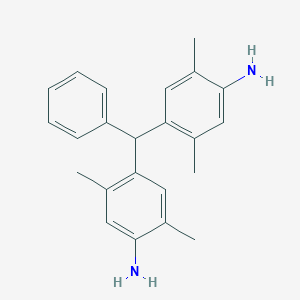
![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)
